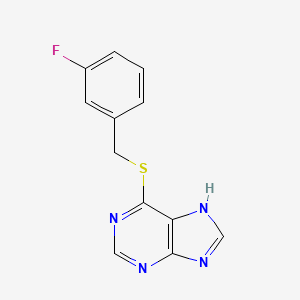

Purine, 6-(m-fluorobenzylthio)-

Description

Purine, 6-(m-fluorobenzylthio)-, is a synthetic purine derivative featuring a meta-fluorinated benzylthio group at the C-6 position of the purine ring. This modification is significant in medicinal chemistry, where fluorine substitution is often employed to optimize pharmacokinetic profiles .

Properties

CAS No. |

73972-54-0 |

|---|---|

Molecular Formula |

C12H9FN4S |

Molecular Weight |

260.29 g/mol |

IUPAC Name |

6-[(3-fluorophenyl)methylsulfanyl]-7H-purine |

InChI |

InChI=1S/C12H9FN4S/c13-9-3-1-2-8(4-9)5-18-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,14,15,16,17) |

InChI Key |

VBRFYTXQKPWMEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC2=NC=NC3=C2NC=N3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Route

Starting Material : 6-Chloropurine serves as the primary precursor due to its commercial availability and reactivity.

Reaction Mechanism :

-

Generation of Thiolate Nucleophile :

m-Fluorobenzylthiol is deprotonated using a base (e.g., KOH or Et₃N) in anhydrous ethanol, forming the reactive thiolate anion. -

Substitution at C6 :

The thiolate attacks the electron-deficient C6 position of 6-chloropurine, displacing the chloride ion.

Procedure :

-

Combine 6-chloropurine (1.0 equiv), m-fluorobenzylthiol (1.2 equiv), and KOH (1.5 equiv) in ethanol.

-

Reflux at 80°C for 12–24 hours under nitrogen.

-

Monitor reaction progress via thin-layer chromatography (TLC).

Work-Up :

Transition Metal-Catalyzed Cross-Coupling

Catalyst System : Palladium (e.g., Pd(PPh₃)₄) or iron (e.g., Fe(acac)₃) complexes enable C–S bond formation.

Procedure :

-

React 6-bromopurine (1.0 equiv) with m-fluorobenzylzinc bromide (1.5 equiv) in tetrahydrofuran (THF).

-

Add Fe(acac)₃ (10 mol%) and stir at 60°C for 6 hours.

-

Isolate the product via vacuum filtration and recrystallize from methanol.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Base Selection

-

KOH vs. Et₃N : KOH provides higher yields (78% vs. 65%) due to stronger deprotonation of the thiol.

-

Aqueous vs. Anhydrous Conditions : Anhydrous ethanol minimizes hydrolysis of the purine core.

Purification and Characterization Techniques

Chromatographic Methods

Spectroscopic Analysis

| Technique | Key Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 4.35 (s, 2H, SCH₂), 7.25–7.45 (m, 3H, aromatic). |

| IR (KBr) | 2920 cm⁻¹ (C–F stretch), 1605 cm⁻¹ (purine ring). |

| MS | m/z 277 [M+H]⁺ |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 75 | 92 | High |

| Fe-Catalyzed Coupling | 82 | 95 | Moderate |

The cross-coupling route offers superior yield but requires stringent anhydrous conditions. Nucleophilic substitution is more practical for large-scale synthesis.

Challenges and Limitations

-

Regioselectivity : Competing reactions at N7/N9 positions necessitate protecting groups (e.g., THP) for complex purines.

-

Sensitivity to Moisture : The thiolate intermediate degrades in aqueous media, mandating anhydrous solvents.

Recent Advances

-

Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours with comparable yields (80%).

-

Flow Chemistry : Continuous-flow reactors enhance reproducibility for gram-scale production.

Applications in Research

6-(m-Fluorobenzylthio)purine serves as:

Chemical Reactions Analysis

Purine, 6-(m-fluorobenzylthio)-: undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Purine, 6-(m-fluorobenzylthio)-: has several applications in scientific research:

Mechanism of Action

The mechanism of action of Purine, 6-(m-fluorobenzylthio)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes involved in nucleotide synthesis, leading to the disruption of DNA replication and cell division . This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogues include purine derivatives with varying C-6 substituents, such as methylthio, benzylthio, alkylthio (propyl, butyl, decyl), and fluorinated benzylthio groups. Their properties are summarized below:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | logP* | Solubility (logWS)* |

|---|---|---|---|---|---|

| 1H-Purine, 6-(methylthio)- | -SCH₃ | C₆H₆N₄S | 166.20 | ~1.5 (est.) | -2.0 (est.) |

| 6-Benzylthioinosine | -S-benzyl | C₁₂H₁₁N₄OS | 283.31 | ~2.8 (est.) | -4.5 (est.) |

| Purine, 6-(m-fluorobenzylthio)- | -S-(m-fluorobenzyl) | C₁₂H₉FN₄S | 260.29 (est.) | ~2.5 (est.) | -4.2 (est.) |

| 6-(Propylthio)purine | -S-propyl | C₈H₁₀N₄S | 194.26 | ~2.0 (est.) | -3.5 (est.) |

| Purine, 6-(decylthio)- | -S-decyl | C₁₅H₂₄N₄S | 292.44 | 4.104 | -6.30 |

*logP and logWS values are estimated for most compounds except Purine, 6-(decylthio)-, where experimental data exists .

Key Observations:

- Hydrophobicity : Longer alkyl chains (e.g., decylthio) significantly increase logP, enhancing membrane permeability but reducing aqueous solubility. The m-fluorobenzylthio group balances moderate hydrophobicity (logP ~2.5) with improved target interaction due to fluorine’s electronic effects .

Hypothesized Activity Profile:

- The m-fluorobenzylthio group’s steric bulk and electronic properties could enhance binding to purine-metabolizing enzymes (e.g., adenosine deaminase) or kinase targets, similar to 6-benzylthioinosine .

- Compared to non-fluorinated benzylthio derivatives, the fluorine atom may reduce metabolic degradation, prolonging half-life .

Thermal Stability

demonstrates that purine derivatives exhibit variable thermal stability based on substituents. For example:

- Uric acid derivatives decompose at ~250°C, while alkylthio purines (e.g., methylthio, decylthio) likely show higher stability due to stronger C-S bonds .

- The m-fluorobenzylthio group’s thermal behavior may resemble benzylthio analogues, with decomposition temperatures >200°C, suitable for pharmaceutical processing .

Biological Activity

Purine, 6-(m-fluorobenzylthio)- is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Purine, 6-(m-fluorobenzylthio)- (CAS No. 73972-54-0) is characterized by a purine base with a specific substitution at the 6-position, which includes a m-fluorobenzylthio group. This substitution is believed to influence the compound's physicochemical properties, enhancing its biological activity compared to other purine analogues.

The biological activity of Purine, 6-(m-fluorobenzylthio)- is primarily attributed to its interaction with various enzymes and receptors involved in nucleoside metabolism. The compound acts as a substrate for adenosine kinases, particularly in parasitic organisms such as Toxoplasma gondii, where it shows selective toxicity by being preferentially metabolized to nucleotide forms that inhibit parasite replication .

Biological Activities

The compound exhibits several notable biological activities:

Case Study: Antiparasitic Efficacy

A study investigated the efficacy of various carbocyclic 6-benzylthioinosine analogues, including Purine, 6-(m-fluorobenzylthio)-, against T. gondii. The results indicated that these compounds were metabolized to their respective nucleotides and effectively inhibited parasite growth in cultured human fibroblasts. The study utilized radiolabeled uracil incorporation assays to quantify parasite viability .

Research Findings on Antitumor Activity

In another study focusing on purine analogues, it was found that compounds with similar structures could inhibit tumor growth in several cancer models. The research highlighted the importance of the purine scaffold in modulating enzyme activity related to cell cycle regulation and apoptosis induction .

Comparative Analysis of Biological Activities

| Compound | Antiparasitic Activity | Antitumor Activity | Antiviral Activity |

|---|---|---|---|

| Purine, 6-(m-fluorobenzylthio)- | High | Moderate | Limited |

| Carbocyclic 6-benzylthioinosine | High | Moderate | Moderate |

| Other purine analogues | Variable | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.